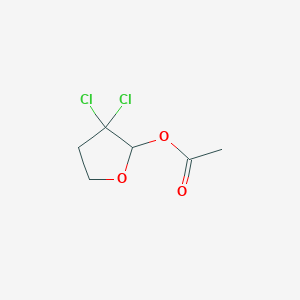

2-Acetoxy-3,3-dichlorotetrahydrofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetoxy-3,3-dichlorotetrahydrofuran is an organic compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 g/mol . It is a derivative of tetrahydrofuran, characterized by the presence of two chlorine atoms and an acetoxy group. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3,3-dichlorotetrahydrofuran typically involves the chlorination of tetrahydrofuran followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinating and acetylating agents.

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetoxy-3,3-dichlorotetrahydrofuran can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding alcohol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Substitution: Products depend on the nucleophile used.

Hydrolysis: 3,3-dichlorotetrahydrofuran-2-ol.

Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.

Aplicaciones Científicas De Investigación

2-Acetoxy-3,3-dichlorotetrahydrofuran is utilized in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis and as a reagent in the preparation of other complex molecules.

Biology: In studies involving the modification of biomolecules.

Medicine: Potential use in drug development and pharmacological research.

Industry: As a precursor in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Acetoxy-3,3-dichlorotetrahydrofuran involves its reactivity due to the presence of the acetoxy and dichloro groups. These functional groups make the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

- 2-Acetoxy-3-chlorotetrahydrofuran

- 3,3-Dichlorotetrahydrofuran

- 2-Acetoxy-3,3-dibromotetrahydrofuran

Comparison: 2-Acetoxy-3,3-dichlorotetrahydrofuran is unique due to the combination of its acetoxy and dichloro groups, which confer distinct reactivity and stability compared to its analogs. For instance, the presence of two chlorine atoms makes it more reactive in substitution reactions compared to 2-Acetoxy-3-chlorotetrahydrofuran .

Actividad Biológica

2-Acetoxy-3,3-dichlorotetrahydrofuran (CAS Number: 141942-52-1) is a synthetic organic compound with potential biological activity. Its unique structure, characterized by the presence of both acetoxy and dichloro substituents, suggests it may interact with biological systems in various ways. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C₆H₈Cl₂O₃

- Molecular Weight : 199.03 g/mol

- InChI : InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3

Physical Properties

The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has limited solubility in water.

Antiviral Properties

Research indicates that derivatives of dichlorotetrahydrofuran compounds exhibit antiviral activity. For instance, certain analogs have shown moderate effectiveness against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) in cell culture studies. However, specific data on this compound's direct antiviral effects remain limited .

Anticancer Activity

There is emerging evidence suggesting that compounds containing dichloro substitutions may possess anticancer properties. A study focusing on related tetrahydrofuran derivatives indicated potential cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the acetoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes involved in metabolic pathways.

Study 1: Antiviral Activity Assessment

In a comparative study of various acyclic nucleosides, compounds similar to this compound were tested for antiviral efficacy. The results indicated that while some derivatives were inactive against HSV strains, others demonstrated moderate antiviral properties when modified appropriately .

Study 2: Cytotoxicity in Cancer Cells

A series of experiments evaluated the cytotoxic effects of dichlorotetrahydrofuran derivatives on human cancer cell lines. The findings revealed that certain modifications led to significant reductions in cell viability, suggesting a promising avenue for further research into their potential as anticancer agents .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(3,3-dichlorooxolan-2-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O3/c1-4(9)11-5-6(7,8)2-3-10-5/h5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTLBQDECKKPKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CCO1)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369256 |

Source

|

| Record name | 3,3-Dichlorooxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-52-1 |

Source

|

| Record name | 3,3-Dichlorooxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.